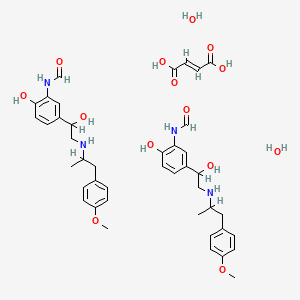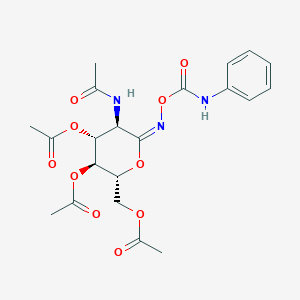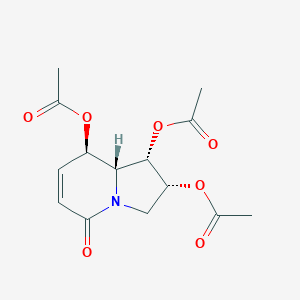
烯丙基D-葡萄糖醛酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl D-Glucuronate is a chemical compound with the molecular formula C₉H₁₄O₇ and a molecular weight of 234.20 g/mol . It is primarily used in the synthesis of 1 β-O-acyl glucuronides . These glucuronides are important metabolites in drug metabolism and are known for their role in detoxification processes in the liver.
科学研究应用
Allyl D-Glucuronate is widely used in scientific research due to its role in the synthesis of 1 β-O-acyl glucuronides. These glucuronides are crucial in studying drug metabolism and detoxification pathways in the liver. They are also used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body .
In biology and medicine, Allyl D-Glucuronate is used to investigate the mechanisms of glucuronidation, a process where glucuronic acid is added to substances to increase their solubility and facilitate excretion. This compound is also employed in the synthesis of complex carbohydrates and glycoconjugates, which are important in cell signaling and molecular recognition processes .
作用机制
生化分析
Biochemical Properties
Allyl D-Glucuronate’s primary mechanism of action is based on its structural similarity to natural sugar substrates, which allows it to interact specifically with various enzymes involved in the glycosaminoglycan (GAG) biosynthetic pathways .
Cellular Effects
Given its role in the synthesis of 1 β-O-acyl glucuronides , it can be inferred that it may influence cellular processes related to these compounds.
Molecular Mechanism
The molecular mechanism of Allyl D-Glucuronate involves its interaction with enzymes in the GAG biosynthetic pathways due to its structural similarity to natural sugar substrates .
Metabolic Pathways
Allyl D-Glucuronate is involved in the GAG biosynthetic pathways . It interacts with various enzymes in these pathways due to its structural similarity to natural sugar substrates .
准备方法
Synthetic Routes and Reaction Conditions: Allyl D-Glucuronate can be synthesized through the esterification of D-glucuronic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of Allyl D-Glucuronate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: Allyl D-Glucuronate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or diols.
Reduction: Reduction of Allyl D-Glucuronate can yield the corresponding alcohols.
Substitution: The allyl group in Allyl D-Glucuronate can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Allyl alcohol derivatives.
Substitution: Substituted allyl glucuronates.
相似化合物的比较
- Methyl D-Glucuronate
- Ethyl D-Glucuronate
- Propyl D-Glucuronate
Comparison: Allyl D-Glucuronate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, and propyl counterparts. The allyl group allows for additional chemical transformations such as epoxidation and nucleophilic substitution, making Allyl D-Glucuronate a versatile intermediate in synthetic chemistry .
属性
IUPAC Name |
prop-2-enyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2/t4-,5-,6+,7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPHSXHTCHCXAT-YTWDBIDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B1140327.png)




![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate](/img/structure/B1140337.png)
![(3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B1140339.png)





![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B1140345.png)

